Tegafur-d7
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Overview
Description
Tegafur-d7 is a stable isotope-labeled compound, specifically a deuterated form of Tegafur. Tegafur itself is a chemotherapeutic prodrug of 5-fluorouracil (5-FU), used in the treatment of various cancers, including gastric and colorectal cancers . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Tegafur.
Preparation Methods
The synthesis of Tegafur-d7 involves the incorporation of deuterium atoms into the Tegafur molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated solvents and deuterated starting materials can be used to replace hydrogen atoms with deuterium . Industrial production methods for this compound are similar to those of Tegafur, with additional steps to ensure the incorporation of deuterium.
Chemical Reactions Analysis
Tegafur-d7, like Tegafur, undergoes various chemical reactions, including:
Oxidation: Tegafur can be oxidized to form 5-fluorouracil (5-FU), its active form.
Reduction: Reduction reactions can modify the functional groups in Tegafur, potentially altering its activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, affecting its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major product formed from the oxidation of this compound is 5-fluorouracil-d7, the deuterated form of 5-FU .
Scientific Research Applications
Tegafur-d7 is primarily used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of Tegafur. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Tegafur in various conditions.
Medicine: Used in clinical research to investigate the efficacy and safety of Tegafur in cancer treatment.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Tegafur-d7, like Tegafur, is a prodrug that is metabolized into 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, an enzyme involved in DNA synthesis, thereby preventing the proliferation of cancer cells . The molecular targets include thymidylate synthase and other enzymes involved in the pyrimidine pathway .
Comparison with Similar Compounds
Tegafur-d7 can be compared with other deuterated and non-deuterated chemotherapeutic agents:
Tegafur: The non-deuterated form, used widely in cancer treatment.
5-Fluorouracil (5-FU): The active metabolite of Tegafur, directly used as a chemotherapeutic agent.
Capecitabine: Another prodrug of 5-FU, used in similar cancer treatments.
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the therapeutic properties of the parent compound .
Properties
Molecular Formula |
C8H9FN2O3 |
---|---|
Molecular Weight |
207.21 g/mol |
IUPAC Name |
5-fluoro-1-(2,3,3,4,4,5,5-heptadeuteriooxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/i1D2,2D2,3D2,6D |
InChI Key |
WFWLQNSHRPWKFK-VTMHGKDFSA-N |
Isomeric SMILES |
[2H]C1(C(C(OC1([2H])[2H])([2H])N2C=C(C(=O)NC2=O)F)([2H])[2H])[2H] |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.